molecular formula C6H7O5- B14462567 4-Ethoxy-3,4-dioxobutanoate CAS No. 66228-42-0

4-Ethoxy-3,4-dioxobutanoate

Cat. No.: B14462567
CAS No.: 66228-42-0
M. Wt: 159.12 g/mol
InChI Key: SJYGNUHWEVULGN-UHFFFAOYSA-M
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Description

4-Ethoxy-3,4-dioxobutanoate, also known as ethyl oxaloacetate, is an organic compound with the molecular formula C6H8O5. It is a derivative of oxaloacetic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by the presence of an ethoxy group and two keto groups, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3,4-dioxobutanoate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing oxaloacetic acid with ethanol and a catalytic amount of sulfuric acid to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous distillation may be employed to separate the product from the reaction mixture, and advanced purification techniques such as recrystallization or chromatography are used to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3,4-dioxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-3,4-dioxobutanoate involves its reactivity due to the presence of keto groups. These groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate. The ethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of oxaloacetic acid, which is a key intermediate in the citric acid cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-3,4-dioxobutanoate is unique due to its combination of ethoxy and keto groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules .

Properties

CAS No.

66228-42-0

Molecular Formula

C6H7O5-

Molecular Weight

159.12 g/mol

IUPAC Name

4-ethoxy-3,4-dioxobutanoate

InChI

InChI=1S/C6H8O5/c1-2-11-6(10)4(7)3-5(8)9/h2-3H2,1H3,(H,8,9)/p-1

InChI Key

SJYGNUHWEVULGN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(=O)CC(=O)[O-]

Origin of Product

United States

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